

Optimization of AC 264613 Concentrations for PAR2-Mediated Calcium Mobilization Assays

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Compound of Interest

Compound Name:	AC 264613
CAS No.:	1050501-60-4
Cat. No.:	B8061724

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Abstract

This application note provides a definitive guide for utilizing **AC 264613**, a potent and selective Protease-Activated Receptor 2 (PAR2) agonist, in high-throughput calcium mobilization assays. Unlike peptide agonists (e.g., SLIGRL-NH₂) which often require micromolar concentrations, **AC 264613** exhibits nanomolar potency (EC₅₀ ~30–100 nM).[1] This protocol details the strategic selection of concentration ranges to accurately determine EC₅₀ values, avoid receptor desensitization, and ensure robust signal-to-noise ratios in Gq-coupled GPCR functional assays.

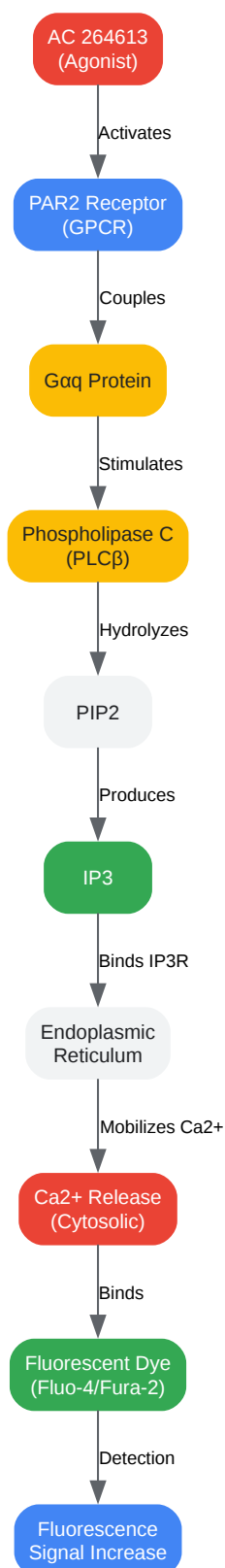
Compound Profile & Mechanism of Action

AC 264613 is a non-peptide synthetic agonist that selectively activates PAR2.[2] Upon binding, it induces a conformational change in the receptor, coupling it to the G

q protein. This triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis of PIP₂ into IP₃, which binds to IP₃ receptors on the endoplasmic reticulum (ER) to release intracellular calcium stores.

Signaling Pathway Visualization

The following diagram illustrates the specific pathway activated by **AC 264613**, highlighting the critical nodes for calcium detection.



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Figure 1: Signal transduction pathway for **AC 264613**-mediated calcium mobilization.

Strategic Concentration Selection

To generate high-quality data, researchers must distinguish between screening concentrations (single-point) and dose-response (kinetic profiling).

The "30 nM" Benchmark

Literature consistently cites the EC₅₀ of **AC 264613** at approximately 30 nM (pEC₅₀ = 7.5) in HEK293 and CHO cell lines expressing human PAR2 [1, 2]. However, using the EC₅₀ as your only test concentration will result in a sub-maximal signal (only 50% receptor occupancy).

Recommended Concentration Ranges

Experimental Goal	Recommended Concentration Range	Rationale
Dose-Response Curve	0.1 nM – 10 µM	Covers 3 logs below and 2 logs above the EC ₅₀ to capture the full sigmoidal curve and determine E _{max} .
Single-Point Screening	1 µM – 3 µM	Represents ~30x to 100x the EC ₅₀ , ensuring receptor saturation and maximal signal window (Z' factor).
Desensitization Studies	100 nM – 300 nM	Sufficient to trigger internalization without causing immediate toxicity or non-specific effects.



*Critical Note on Solubility: **AC 264613** is soluble in DMSO up to 100 mM. Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v), as DMSO itself can induce calcium artifacts or cytotoxicity.*

Detailed Experimental Protocol

Materials Required^{[1][4][5][6][7][8][9][10][11][12]}

- Cell Line: HEK293T or CHO-K1 stably expressing human PAR2.
- Agonist: **AC 264613** (Tocris/Bio-Techne, Cat. No. 3370).
- Calcium Dye: Fluo-4 AM, Fura-2 AM, or commercial "No-Wash" kits (e.g., FLIPR Calcium 6).
- Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4.
- Inhibitor of Anion Exchange: Probenecid (2.5 mM) – Required to prevent dye leakage.

Step 1: Compound Preparation

- Stock Solution: Dissolve **AC 264613** in 100% DMSO to create a 10 mM stock. Aliquot and store at -20°C.
- Intermediate Dilution: On the day of the assay, dilute the stock 1:100 in Assay Buffer to yield 100 µM (1% DMSO).
- Serial Dilution (3x Concentrate): Prepare a 3-fold serial dilution series in a V-bottom plate. Since you will add 50 µL of compound to 100 µL of cells (1:3 dilution), prepare the compounds at 3x the final target concentration.

Table 1: Dilution Scheme for 8-Point Dose Response (Final Assay Volume 150 µL)

Point	Target Final Conc.	Preparation Conc. (3x)	Preparation Method
1	10 μ M	30 μ M	Dilute 100 μ M intermediate 1:3.3 in Buffer
2	3 μ M	9 μ M	1:3.3 dilution from Point 1
3	1 μ M	3 μ M	1:3.3 dilution from Point 2
4	300 nM	900 nM	1:3.3 dilution from Point 3
5	100 nM	300 nM	1:3.3 dilution from Point 4
6	30 nM	90 nM	1:3.3 dilution from Point 5
7	10 nM	30 nM	1:3.3 dilution from Point 6
8	Vehicle	0 nM	Assay Buffer + DMSO match

Step 2: Dye Loading

- Seed cells in black-wall, clear-bottom 96-well plates (e.g., 50,000 cells/well) and incubate overnight.
- Remove growth media and add 100 μ L of Dye Loading Solution (Fluo-4 AM + 2.5 mM Probenecid in HBSS/HEPES).
- Incubate for 60 minutes at 37°C.
- Optional: If using Fluo-4, wash plates 3x with Assay Buffer. If using a "No-Wash" kit, skip this step.

- Equilibrate plates to room temperature for 15 minutes before reading (reduces thermal artifacts).

Step 3: Data Acquisition (Kinetic Read)

- Instrument: FLIPR, FlexStation, or similar plate reader with injectors.
- Settings:
 - Excitation: 485 nm / Emission: 525 nm.
 - Baseline Read: 0–20 seconds (measure basal fluorescence).
 - Injection: At 20 seconds, inject 50 μ L of the 3x **AC 264613** preparation.
 - Response Read: 20–120 seconds (peak usually occurs within 15–30 seconds post-injection).

Data Analysis & Interpretation

Calculating EC50[10]

- Normalization: Calculate
(Peak Fluorescence minus Baseline Fluorescence, divided by Baseline).
- Curve Fitting: Plot the normalized response (Y-axis) against log[**AC 264613**] (X-axis).
- Regression: Use a 4-parameter logistic (4PL) non-linear regression model:
- Validation: The calculated EC50 should fall between 20 nM and 60 nM. If EC50 > 200 nM, check for cell health issues or receptor expression levels.

Troubleshooting Common Issues

- Low Signal: Ensure Probenecid was added to the dye buffer. PAR2 activation is rapid; ensure the reader's sampling rate is at least 1 Hz (1 read/sec).
- High Variability: **AC 264613** is sticky. Use low-binding plasticware for dilutions.

- Desensitization: PAR2 desensitizes quickly. Do not re-use cells or add agonist twice to the same well.

References

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